molecular formula C5H4BrF3N2O B2610192 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one CAS No. 122431-43-0

4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one

Cat. No.: B2610192
CAS No.: 122431-43-0
M. Wt: 244.999
InChI Key: FFYHUZANEIFNKX-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one is a chemical compound with a unique structure that includes bromine, methyl, and trifluoromethyl groups attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylbenzoic acid
  • 4-Bromo-2-methylbenzonitrile
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

4-Bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where such properties are desired, such as in the development of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2O/c1-11-4(12)2(6)3(10-11)5(7,8)9/h10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRYAVAZMISQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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